![molecular formula C15H11NO4 B14351362 2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid CAS No. 92498-18-5](/img/structure/B14351362.png)
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a nitrophenyl group via an ethenyl linkage. This compound is notable for its conjugated system, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid typically involves a multi-step process:
Nitration of Benzene: The initial step involves the nitration of benzene to produce nitrobenzene.
Formation of 4-Nitrostyrene: Nitrobenzene undergoes a Wittig reaction with a suitable phosphonium ylide to form 4-nitrostyrene.
Coupling with Benzoic Acid: The final step involves the coupling of 4-nitrostyrene with benzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Addition: The ethenyl linkage can participate in addition reactions, such as hydrogenation to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Addition: Hydrogen gas with a nickel catalyst.
Major Products
Reduction: 2-[(E)-2-(4-aminophenyl)ethenyl]benzoic acid.
Halogenation: 2-[(E)-2-(4-nitrophenyl)ethenyl]-4-chlorobenzoic acid.
Aplicaciones Científicas De Investigación
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The conjugated system allows for interactions with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzoic Acid: Similar in structure but lacks the ethenyl linkage.
2-[(E)-2-(4-aminophenyl)ethenyl]benzoic Acid: A reduced form of the target compound.
4-Nitrostyrene: Contains the nitrophenyl and ethenyl groups but lacks the benzoic acid moiety.
Uniqueness
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid is unique due to its combination of a nitrophenyl group, ethenyl linkage, and benzoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
92498-18-5 |
|---|---|
Fórmula molecular |
C15H11NO4 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C15H11NO4/c17-15(18)14-4-2-1-3-12(14)8-5-11-6-9-13(10-7-11)16(19)20/h1-10H,(H,17,18)/b8-5+ |
Clave InChI |
SFONZUCJCDQNHE-VMPITWQZSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


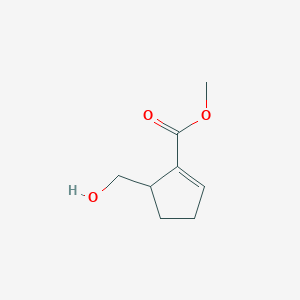


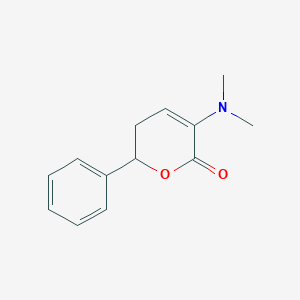
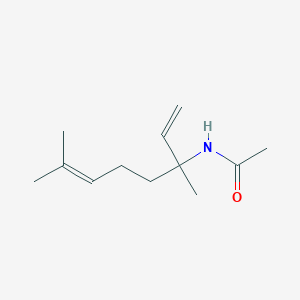
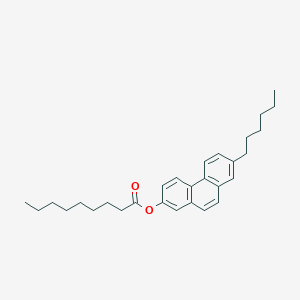

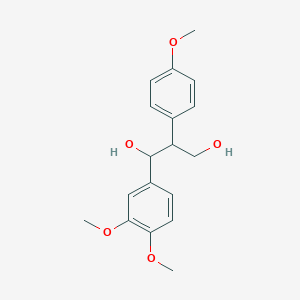
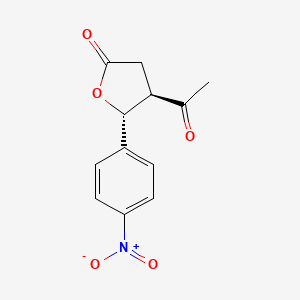
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
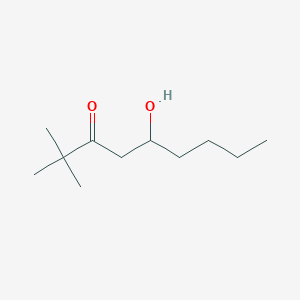
![3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate](/img/structure/B14351355.png)
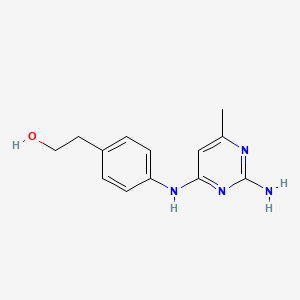
![4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14351368.png)
